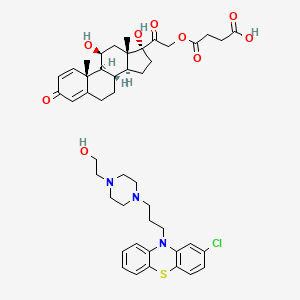
Prednazate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prednazate is a synthetic compound that combines prednisolone hemisuccinate with perphenazine. Prednisolone hemisuccinate is a glucocorticoid corticosteroid, while perphenazine is a typical antipsychotic and sedative/tranquilizer. This compound was a component of the drug Sixty Six-20, which also included chlorpheniramine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of prednazate involves the esterification of prednisolone with succinic acid to form prednisolone hemisuccinate. This is then combined with perphenazine through a coupling reaction. The reaction conditions typically involve the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups of the prednisolone moiety.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in substitution reactions, especially at the aromatic rings of the perphenazine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of prednisolone can lead to the formation of prednisolone derivatives with altered pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study the reactivity of glucocorticoid corticosteroids and antipsychotic agents.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored for its therapeutic potential in treating inflammatory conditions and psychiatric disorders.
Industry: Utilized in the development of new drug formulations and delivery systems.
Wirkmechanismus
Prednazate exerts its effects through the combined actions of prednisolone hemisuccinate and perphenazine. Prednisolone hemisuccinate acts as a glucocorticoid receptor agonist, modulating the expression of genes involved in inflammation and immune response. Perphenazine, on the other hand, acts as a dopamine receptor antagonist, exerting antipsychotic and sedative effects. The combination of these two mechanisms allows this compound to address both inflammatory and psychiatric conditions .
Vergleich Mit ähnlichen Verbindungen
Prednisolone: A glucocorticoid corticosteroid similar to the prednisolone hemisuccinate component of prednazate.
Perphenazine: An antipsychotic agent similar to the perphenazine component of this compound.
Prednimustine: Another glucocorticoid corticosteroid with antineoplastic properties.
Uniqueness: this compound’s uniqueness lies in its combination of anti-inflammatory and antipsychotic properties, making it suitable for treating conditions that involve both inflammation and psychiatric symptoms. This dual action is not commonly found in other compounds, highlighting this compound’s potential therapeutic advantages .
Eigenschaften
CAS-Nummer |
5714-75-0 |
|---|---|
Molekularformel |
C46H58ClN3O9S |
Molekulargewicht |
864.5 g/mol |
IUPAC-Name |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol;4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H32O8.C21H26ClN3OS/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26/h7,9,11,16-18,22,27,32H,3-6,8,10,12-13H2,1-2H3,(H,29,30);1-2,4-7,16,26H,3,8-15H2/t16-,17-,18-,22+,23-,24-,25-;/m0./s1 |
InChI-Schlüssel |
QKKLKGVIECOSRM-CODXZCKSSA-N |
Isomerische SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)CCC(=O)O)O)CCC4=CC(=O)C=C[C@]34C)O.C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO |
Kanonische SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC(=O)CCC(=O)O)O)CCC4=CC(=O)C=CC34C)O.C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


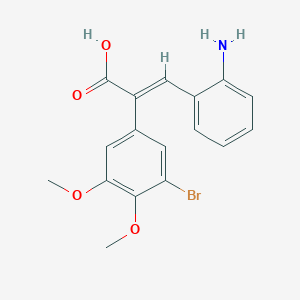
![2'H-Spiro[1,3-dioxolane-2,8'-naphtho[2,1-f]quinolin]-2'-one](/img/structure/B14727996.png)
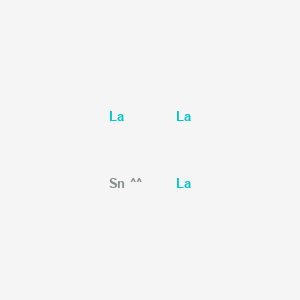

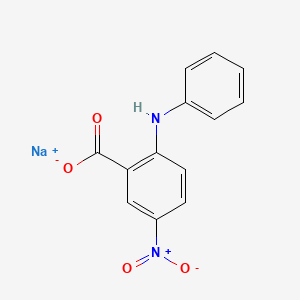
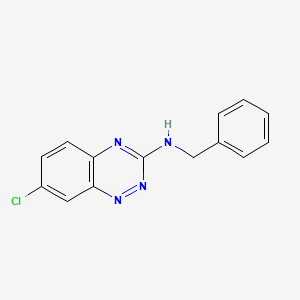
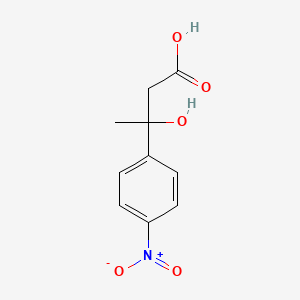

![5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione](/img/structure/B14728031.png)


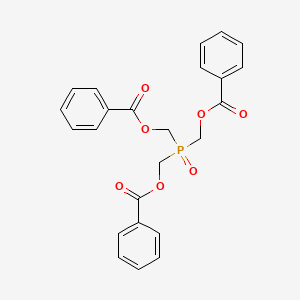
![{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol](/img/structure/B14728049.png)

